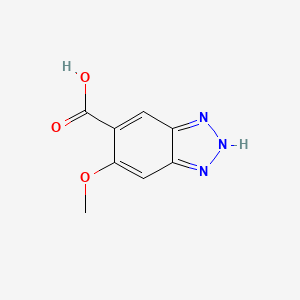

6-Methoxy-1H-benzotriazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Methoxy-1H-benzotriazole-5-carboxylic acid is a chemical compound belonging to the benzotriazole family. Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibition, pharmaceuticals, and organic synthesis. This particular compound is characterized by the presence of a methoxy group at the 6th position and a carboxylic acid group at the 5th position on the benzotriazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1H-benzotriazole-5-carboxylic acid typically involves the following steps:

Nitration: The starting material, 6-methoxybenzotriazole, undergoes nitration to introduce a nitro group at the 5th position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder.

Carboxylation: The amino group is converted to a carboxylic acid group through a diazotization reaction followed by carboxylation.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Types of Reactions:

Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, resulting in the formation of 6-hydroxy-1H-benzotriazole-5-carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 6-Hydroxy-1H-benzotriazole-5-carboxylic acid.

Reduction: 6-Methoxy-1H-benzotriazole-5-carboxaldehyde or 6-Methoxy-1H-benzotriazole-5-methanol.

Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

MBTCA serves as a building block in organic synthesis, facilitating the preparation of more complex molecules. Its functional groups allow for various chemical modifications, making it useful in the development of new compounds.

Research has shown that MBTCA exhibits several biological activities:

- Antimicrobial Properties : Studies indicate that MBTCA has significant antimicrobial effects against various pathogens, including bacteria and fungi. Its effectiveness in inhibiting bacterial growth positions it as a candidate for antimicrobial therapies .

- Anticancer Activity : In vitro studies suggest that MBTCA can induce apoptosis in cancer cells by modulating apoptotic signaling pathways. This property is being explored for potential cancer treatments .

- Antiemetic Properties : Derivatives of MBTCA have been synthesized and evaluated for antiemetic activity, showing promise in inhibiting apomorphine-induced emesis in animal models .

Corrosion Inhibition

MBTCA is utilized as a corrosion inhibitor in various industrial applications. Its ability to protect metals from corrosion makes it valuable in industries such as construction and manufacturing.

Comparative Studies

To contextualize MBTCA's biological activity, it is useful to compare it with related compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 6-Hydroxy-1H-benzotriazole-5-carboxylic acid | Hydroxyl group instead of methoxy | Similar anticancer properties |

| 5-Methyl-1H-benzotriazole | Methyl group instead of methoxy | Weaker antimicrobial activity |

| 1H-Benzotriazole-5-carboxylic acid | Lacks methoxy group | Limited biological activity |

Study 1: Antiemetic Activity

A series of derivatives based on MBTCA were synthesized and evaluated for antiemetic properties. Notably, certain derivatives showed significant inhibition of apomorphine-induced emesis in dogs, indicating potential use in treating nausea associated with chemotherapy .

Study 2: Antimicrobial Efficacy

Research demonstrated that MBTCA exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as an alternative treatment option .

Mecanismo De Acción

The mechanism of action of 6-Methoxy-1H-benzotriazole-5-carboxylic acid involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparación Con Compuestos Similares

5-Methyl-1H-benzotriazole: Similar structure but with a methyl group instead of a methoxy group.

6-Hydroxy-1H-benzotriazole-5-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

1H-Benzotriazole-5-carboxylic acid: Lacks the methoxy group at the 6th position.

Uniqueness: 6-Methoxy-1H-benzotriazole-5-carboxylic acid is unique due to the presence of both the methoxy and carboxylic acid groups, which confer distinct chemical and biological properties. The methoxy group enhances its solubility and reactivity, while the carboxylic acid group allows for further functionalization and interaction with biological targets.

Actividad Biológica

6-Methoxy-1H-benzotriazole-5-carboxylic acid (MBTCA) is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical formula of this compound is C8H7N3O3, with a molecular weight of 193.16 g/mol. Its structure features a benzene ring fused with a triazole ring, where the methoxy group is positioned at the sixth carbon and the carboxylic acid at the fifth carbon. This unique configuration contributes to its solubility and reactivity in biological systems.

The biological activity of MBTCA is primarily attributed to its interaction with various molecular targets. The presence of both the methoxy and carboxylic acid groups enhances its ability to modulate enzymatic activities or signal transduction pathways. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Key Mechanisms:

- Enzyme Inhibition : MBTCA may inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer and infections.

- Receptor Modulation : The compound can interact with specific receptors, potentially altering cellular signaling pathways.

Antimicrobial Properties

Research indicates that MBTCA exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, making it a candidate for further exploration in antimicrobial therapies.

Anticancer Activity

MBTCA has been investigated for its potential anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cells, likely through the modulation of apoptotic signaling pathways .

Comparative Studies

To contextualize MBTCA's biological activity, it is useful to compare it with related compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 6-Hydroxy-1H-benzotriazole-5-carboxylic acid | Hydroxyl group instead of methoxy | Similar anticancer properties |

| 5-Methyl-1H-benzotriazole | Methyl group instead of methoxy | Weaker antimicrobial activity |

| 1H-Benzotriazole-5-carboxylic acid | Lacks methoxy group | Limited biological activity |

Study 1: Antiemetic Activity

A series of derivatives based on MBTCA were synthesized and evaluated for antiemetic properties. Notably, certain derivatives showed significant inhibition of apomorphine-induced emesis in dogs, indicating potential use in treating nausea and vomiting associated with chemotherapy .

Study 2: Gastroprokinetic Effects

In another study, derivatives of MBTCA demonstrated gastroprokinetic effects by enhancing gastric emptying in rats. This suggests that MBTCA could be beneficial in treating gastrointestinal motility disorders .

Propiedades

Número CAS |

59338-92-0 |

|---|---|

Fórmula molecular |

C8H7N3O3 |

Peso molecular |

193.16 g/mol |

Nombre IUPAC |

6-methoxy-3H-benzotriazole-5-carboxylic acid |

InChI |

InChI=1S/C8H7N3O3/c1-14-7-3-6-5(9-11-10-6)2-4(7)8(12)13/h2-3H,1H3,(H,12,13)(H,9,10,11) |

Clave InChI |

GILWQWDMFSVMCL-UHFFFAOYSA-N |

SMILES |

COC1=CC2=NNN=C2C=C1C(=O)O |

SMILES canónico |

COC1=CC2=C(C=C1C(=O)O)NN=N2 |

Key on ui other cas no. |

59338-92-0 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.